
Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36. The purity is usually 95%.
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Biological Activity
Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate is an organic compound with notable biological activity, primarily due to its structural components, which include a piperazine ring and a hydroxymethyl side chain. This article explores the compound's biological activities, synthesis methods, and potential applications based on diverse research findings.
- Molecular Formula : C13H26N2O3
- Molecular Weight : 258.36 g/mol
- Structural Characteristics : The compound features a tert-butyl group and a hydroxymethyl side chain attached to the piperazine ring, influencing its chemical reactivity and biological interactions.
Biological Activities
Research indicates that derivatives of this compound exhibit a wide spectrum of biological activities:
- Antibacterial Activity : The compound has demonstrated moderate antibacterial effects against various strains of bacteria.
- Antifungal Effects : It shows potential in inhibiting fungal growth, making it a candidate for antifungal drug development.
- Anticancer Properties : Some derivatives have been evaluated for their anticancer activity, particularly in the context of non-small cell lung cancer (NSCLC) treatment due to their role as intermediates in the synthesis of crizotinib, a known anticancer drug.
- Antiparasitic and Antihistamine Activities : The compound has also been noted for its antiparasitic and antihistamine properties, indicating its versatility in therapeutic applications.
- Antidepressive Effects : Preliminary studies suggest potential antidepressant activity, warranting further investigation into its mechanism of action in mood regulation .
The biological activity of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with tert-butyl acrylate or similar derivatives.
- Reagents and Conditions : Common reagents include bases like triethylamine and catalysts such as palladium complexes to facilitate the reaction under controlled conditions .
- Characterization Techniques : The synthesized product is characterized using FT-IR, NMR (both and ), and LCMS techniques to confirm its structure and purity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | C13H26N2O3 | Hydroxyethyl group instead of hydroxymethyl |
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine | C14H24F N3O3 | Incorporates a fluorophenyl moiety; potential for enhanced activity |
Tert-butyl 4-(2-hydroxypropyl)piperazine | C14H28N2O3 | Hydroxypropyl side chain alters solubility characteristics |
These comparisons highlight how variations in functional groups can significantly impact biological activity and potential applications.
Case Studies
Recent studies have focused on the pharmacological potential of this compound:
- In Vitro Studies on Anticancer Activity : Research has demonstrated that derivatives can inhibit cancer cell proliferation in vitro, particularly against lung cancer cells.
- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in preventing cell death induced by amyloid beta peptides associated with Alzheimer's disease .
Properties
IUPAC Name |
tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(17)14-6-8-15(9-7-14)13(4,5)10-16/h16H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMINCJKCWLNCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148448 | |
Record name | 1,1-Dimethylethyl 4-(2-hydroxy-1,1-dimethylethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955979-01-8 | |
Record name | 1,1-Dimethylethyl 4-(2-hydroxy-1,1-dimethylethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955979-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-hydroxy-1,1-dimethylethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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